(S-(E))-3,7-Dimethyloct-2-ene-1,6,7-triol
Description
Contextualization within the Class of Chiral Polyhydroxylated Alkenes
Chiral polyhydroxylated alkenes are a significant group of natural products that feature one or more carbon-carbon double bonds and multiple hydroxyl groups, with at least one chiral center. This combination of functional groups imparts a degree of structural complexity and polarity that influences their chemical reactivity and biological function. These compounds are often found in plants and microorganisms and can serve as precursors to other important secondary metabolites. nih.govresearchgate.net The presence of multiple hydroxyl groups can enhance water solubility and provide sites for glycosylation, a common modification in plants that affects the storage, transport, and bioactivity of these molecules. researchgate.netprofpc.com.br
The study of acyclic monoterpenes, in general, has revealed their potential in various applications, including medicine and cosmetics. bldpharm.com Computational studies on related acyclic monoterpenes suggest a general profile of low toxicity, though skin and eye irritation can be potential concerns. bldpharm.comresearchgate.net
Significance of Stereochemistry in Natural Product Research: The (S) and (E) Configurations
Stereochemistry is a critical aspect of natural product research, as the three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity. The designations (S) and (E) in the name (S-(E))-3,7-Dimethyloct-2-ene-1,6,7-triol refer to specific stereochemical configurations at a chiral center and a double bond, respectively.
The '(S)' designation refers to the absolute configuration at the chiral carbon atom (C6), as determined by the Cahn-Ingold-Prelog priority rules. Enantiomers, which are non-superimposable mirror images of each other (e.g., (S) vs. (R) isomers), often exhibit different, and sometimes opposing, biological effects. This is because biological receptors, such as enzymes and proteins, are themselves chiral and interact selectively with only one enantiomer of a chiral molecule.
The '(E)' designation describes the geometry of the double bond between C2 and C3. The 'E' (from the German entgegen, meaning opposite) configuration indicates that the higher priority substituents on each carbon of the double bond are on opposite sides. The alternative configuration is 'Z' (from the German zusammen, meaning together). This geometric isomerism can also influence the shape of the molecule and its ability to bind to biological targets. The analysis of such stereoisomers often requires sophisticated techniques like multidimensional gas chromatography-mass spectrometry (MDGC-MS). nih.govresearchgate.net
Current Research Landscape and Gaps Pertaining to this compound
The current body of scientific literature on this compound is relatively limited, with much of the available information stemming from studies on the volatile composition of grapes and wine. This compound has been identified as a constituent of the aroma profile of Vitis vinifera grapes, particularly in Muscat varieties, where it exists in both free and glycosidically bound forms. researchgate.netprofpc.com.br The presence of this and other monoterpenoids contributes to the characteristic floral and fruity notes of these wines. researchgate.netnih.gov
A significant gap in the research is the lack of dedicated studies focusing specifically on the biological activities of this compound. While related acyclic monoterpenes have been investigated for various properties, including antimicrobial and anti-inflammatory effects, specific data for this triol are scarce. bldpharm.com For instance, a related compound, 3,7-dimethyloct-1-ene-3,6,7-triol, has been noted for its potential anti-HIV activity. nih.govresearchgate.net However, it is crucial to note that such activities cannot be directly extrapolated to this compound without specific experimental validation.
Furthermore, while methods for the enantioselective synthesis of chiral acyclic compounds are being developed, a specific and optimized synthetic route for this compound is not well-documented in publicly available research. researchgate.net The development of such a synthesis would be invaluable for obtaining pure standards for analytical purposes and for more in-depth biological evaluation.
Chemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C10H20O3 | ChemSpider |
| Average Mass | 188.267 Da | ChemSpider |
| Monoisotopic Mass | 188.141244 Da | ChemSpider |
| CAS Number | 67800-87-7 | Chemical Suppliers |
Structure
3D Structure
Properties
CAS No. |
63955-78-2 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(E,6S)-3,7-dimethyloct-2-ene-1,6,7-triol |
InChI |
InChI=1S/C10H20O3/c1-8(6-7-11)4-5-9(12)10(2,3)13/h6,9,11-13H,4-5,7H2,1-3H3/b8-6+/t9-/m0/s1 |
InChI Key |
FBAPOIPDUVYEKZ-ORZBULNSSA-N |
Isomeric SMILES |
C/C(=C\CO)/CC[C@@H](C(C)(C)O)O |
Canonical SMILES |
CC(=CCO)CCC(C(C)(C)O)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for S E 3,7 Dimethyloct 2 Ene 1,6,7 Triol and Stereoisomers
Asymmetric Synthesis Approaches for Chiral Induction and Stereocontrol
The cornerstone of synthesizing the target molecule is the establishment of its defined stereochemistry, which necessitates the use of asymmetric synthesis techniques. csirhrdg.res.in Chiral induction, the process of favoring the formation of one enantiomer or diastereomer over another, can be achieved through various means, including substrate-controlled, reagent-controlled, and catalyst-controlled reactions. csirhrdg.res.in For a molecule like (S-(E))-3,7-Dimethyloct-2-ene-1,6,7-triol, a key consideration is the strategic introduction of the first stereocenter, which can then direct the stereochemical outcome of subsequent transformations in a process known as stereochemical relay. nih.gov
One common approach in terpene synthesis involves starting from a readily available chiral building block, often referred to as the "chiral pool." nih.gov For instance, derivatives of citronellol, which possess a chiral center at a position analogous to C3 in the target molecule, can serve as valuable starting materials. nih.gov Alternatively, asymmetric reactions can be employed to create the key chiral centers from prochiral precursors. This includes asymmetric reductions of ketones to form chiral alcohols and asymmetric alkylations. acsgcipr.orgnih.gov The choice of strategy often depends on the desired efficiency and the specific stereoisomer being targeted. nih.gov
Enantioselective Construction of the 1,6,7-Triol Stereotriad
A significant hurdle in the synthesis of this compound is the enantioselective construction of the 1,6,7-triol system. This requires precise control over the stereochemistry of the three hydroxyl groups.
The Claisen rearrangement, a acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether, is a powerful tool for carbon-carbon bond formation and can be used to set key stereocenters. acs.orgnih.gov The Gosteli–Claisen rearrangement, a variation involving 2-alkoxycarbonyl-substituted allyl vinyl ethers, has been developed into a catalytic, asymmetric process. acs.orgacs.orgnih.gov While direct application to the 1,6,7-triol system of the target molecule is not explicitly detailed in the literature, the principles of this reaction are highly relevant.
This rearrangement could be envisioned in a synthetic route where a chiral catalyst, often a metal complex with a chiral ligand, facilitates the rearrangement of a suitably designed precursor to generate a product with a newly formed stereocenter. acs.orgnih.gov The power of this method lies in its ability to transfer chirality with high fidelity, establishing a key stereocenter that can then be elaborated to form the complete triol structure. thieme-connect.de
Once a key chiral center is established, the installation of the remaining hydroxyl groups with the correct relative stereochemistry can be achieved through diastereoselective reductions of precursor ketones. youtube.com For instance, the reduction of a β-hydroxy ketone is a common transformation in polyketide and terpenoid synthesis. youtube.com The stereochemical outcome of such reductions can be directed by the existing stereocenter.
Several named reactions are highly effective for these transformations:
Narasaka-Prasad Reduction: This method achieves a 1,3-syn-diastereoselective reduction of a β-hydroxy ketone. It employs a bidentate Lewis acid, such as Bu₂BOMe, to form a cyclic intermediate that directs an external hydride source to attack from a specific face of the carbonyl group. youtube.com
Evans-Saksena Reduction: For the complementary 1,3-anti-diastereoselective reduction, the Evans-Saksena reduction is utilized. This reaction involves an intramolecular hydride delivery from a triacetoxyborohydride (B8407120) reagent. youtube.com
The choice between these and other reduction methods, such as those employing chiral boranes or catalytic hydrogenation with chiral catalysts, would depend on the desired stereochemical relationship between the hydroxyl groups in the target triol. acsgcipr.orgwikipedia.org
Chemo- and Regioselective Functionalization Strategies
The synthesis of a polyhydroxylated molecule like this compound requires careful chemo- and regioselective functionalization. This involves modifying one functional group in the presence of others without affecting them. For polyols, selectively functionalizing one hydroxyl group out of several is a significant challenge. scholaris.ca
One powerful strategy involves the use of cyclic sulfate (B86663) esters as intermediates. nih.govacs.orgacs.org These can be formed from 1,2- or 1,3-diols and subsequently undergo regioselective ring-opening reactions with nucleophiles. This approach allows for the introduction of various functional groups at specific positions. nih.govacs.orgacs.org Organoboron catalysis has also emerged as a method for the regioselective acylation and alkylation of diols, offering another tool for selective functionalization. scholaris.ca
Furthermore, in the context of a molecule with both hydroxyl groups and a double bond, chemo- and regioselective reactions such as epoxidation or dihydroxylation of the double bond must be carefully controlled to avoid unwanted side reactions with the existing hydroxyl groups. The use of directing groups or specific reagents can achieve the desired selectivity.
Convergent and Linear Synthesis Pathways for this compound
The choice between a linear and convergent strategy depends on factors such as the availability of starting materials, the complexity of the fragments, and the efficiency of the coupling reactions. fiveable.me
Rational Design and Synthesis of Structurally Related Analogues and Derivatives
The synthetic methodologies developed for this compound can be adapted for the rational design and synthesis of structurally related analogues and derivatives. nih.gov By modifying the key building blocks or introducing different functional groups, a variety of new compounds can be accessed. For instance, altering the stereochemistry at one or more chiral centers would lead to the synthesis of diastereomers.
The functionalization of the hydroxyl groups or the double bond can also lead to a wide range of derivatives. For example, esterification or etherification of the hydroxyl groups, or oxidation of the primary alcohol to an aldehyde or carboxylic acid, would yield new compounds with potentially different biological activities. The synthesis of such analogues is crucial for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological function.
Stereochemical Characterization and Structural Elucidation of S E 3,7 Dimethyloct 2 Ene 1,6,7 Triol
Advanced Spectroscopic Techniques for Configuration Assignment
The initial elucidation of the planar structure and connectivity of (S-(E))-3,7-Dimethyloct-2-ene-1,6,7-triol is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are indispensable for assigning the chemical shifts of all proton and carbon atoms in the molecule. For instance, the ¹H NMR spectrum would reveal characteristic signals for the olefinic proton, the protons adjacent to the hydroxyl groups, and the methyl groups. The coupling constants between protons, observed in the ¹H NMR spectrum and further delineated in 2D experiments like COSY (Correlation Spectroscopy), help to establish the connectivity of the carbon skeleton. The 'E' configuration of the double bond can often be inferred from the chemical shift of the allylic carbons or through Nuclear Overhauser Effect (NOE) experiments, which detect through-space proximity between protons.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule by providing a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum can offer further structural clues, corroborating the connectivity established by NMR.
A representative table of expected ¹³C and ¹H NMR chemical shifts for a similar terpene triol structure is provided below. The exact values for this compound would require experimental determination but are expected to be in a similar range.
| Atom Position | Expected ¹³C Chemical Shift (ppm) | Expected ¹H Chemical Shift (ppm) |
| 1 | ~60-70 | ~4.1-4.3 |
| 2 | ~125-135 | ~5.4-5.6 |
| 3 | ~135-145 | - |
| 4 | ~30-40 | ~2.0-2.2 |
| 5 | ~25-35 | ~1.5-1.7 |
| 6 | ~70-80 | ~3.6-3.8 |
| 7 | ~70-80 | - |
| 8 | ~25-35 | ~1.2-1.3 |
| 9 (3-Me) | ~15-25 | ~1.6-1.8 |
| 10 (7-Me) | ~25-35 | ~1.2-1.3 |
X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis.dergipark.org.tr
While spectroscopic methods provide powerful tools for determining relative stereochemistry, X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. ucdavis.edu This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from the diffraction data allows for the precise determination of the spatial coordinates of each atom in the crystal lattice.
For this compound, a successful X-ray crystallographic analysis would not only confirm the 'E' geometry of the C2-C3 double bond and the connectivity of the atoms but would also unequivocally establish the 'S' configuration at the C6 stereocenter. This is achieved through the analysis of anomalous dispersion effects. wikipedia.org
The determination of the absolute configuration from X-ray diffraction data relies on the anomalous scattering of X-rays by the atoms in the crystal. wikipedia.org When the crystal is non-centrosymmetric, the intensities of Friedel pairs of reflections (hkl and -h-k-l) are not equal. wikipedia.org The Flack parameter, developed by Howard Flack, is a critical value refined during the crystallographic analysis that quantifies the absolute structure. mdpi.com
The Flack parameter, x, is refined to a value between 0 and 1. wikipedia.org
A value of x close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct. wikipedia.orgmdpi.com
A value of x close to 1 suggests that the inverted structure is the correct one. wikipedia.org
A value close to 0.5 may indicate a racemic twin. wikipedia.org
For a crystal of enantiomerically pure this compound, the refinement of the Flack parameter to a value near zero would provide definitive confirmation of the assigned 'S' configuration at C6. mdpi.com The precision of the Flack parameter is crucial, and a low standard uncertainty is necessary for a confident assignment. nih.govflack.ch
| Parameter | Ideal Value for Correct Assignment | Interpretation |
| Flack Parameter (x) | ~ 0 | The atomic coordinates correctly represent the absolute configuration. |
| Standard Uncertainty (s.u.) | < 0.1 | High confidence in the assignment of the absolute configuration. flack.ch |
Chiroptical Methods in Stereochemical Analysis
Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, provide valuable information about the stereochemistry of a compound. The two primary chiroptical methods are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. A plain ORD curve, which does not cross the zero-rotation axis, can confirm the presence of chirality.
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the stereochemical environment of the chromophores within the molecule. For this compound, the C=C double bond acts as a chromophore. The sign and magnitude of the Cotton effect associated with this chromophore can be correlated with the absolute configuration at the nearby C6 stereocenter through empirical rules or comparison with computationally predicted CD spectra.
Computational Chemistry for Conformational Landscapes and Stereochemical Predictions
In conjunction with experimental methods, computational chemistry has become a powerful tool for studying the stereochemical properties of molecules. dergipark.org.tr Using methods like Density Functional Theory (DFT), it is possible to model the conformational landscape of this compound. dergipark.org.trcomporgchem.com
By calculating the energies of various possible conformations, the lowest energy (most stable) conformers can be identified. This is crucial as the observed experimental data, such as NMR coupling constants and CD spectra, are an average of the properties of all populated conformations. Understanding the predominant conformations is therefore key to interpreting experimental results accurately.
Furthermore, computational methods can be used to predict spectroscopic and chiroptical properties. For example, by calculating the theoretical NMR chemical shifts or the CD spectrum for a specific stereoisomer (e.g., the (S,E)-isomer) and comparing them to the experimental data, the stereochemical assignment can be further corroborated. comporgchem.com This approach is particularly valuable when authentic reference compounds are unavailable.
Biological Activities and Mechanistic Insights of S E 3,7 Dimethyloct 2 Ene 1,6,7 Triol and Its Analogues in Research Models
Exploration of Molecular Interactions with Biological Targets
The biological activity of monoterpenoids and related polyhydroxylated compounds is deeply rooted in their ability to interact with various biological macromolecules. These interactions, primarily non-covalent, are the foundation of their enzymatic and antioxidant effects. The specific arrangement of hydroxyl groups and hydrocarbon scaffolds in compounds like (S-(E))-3,7-Dimethyloct-2-ene-1,6,7-triol dictates their potential to bind to target proteins and neutralize reactive species.
Polyhydroxylated compounds, including various terpenoids and polyphenols, are recognized for their capacity to inhibit a range of enzymes. nih.gov The mechanisms are often non-competitive, involving non-covalent forces such as hydrogen bonding and hydrophobic interactions that regulate the binding of these compounds to enzymes. nih.gov
While specific enzyme inhibition data for this compound is not extensively documented in the available literature, studies on other monoterpenoids provide significant insights. Research on the inhibition of cytochrome P450 enzymes, which are crucial for metabolizing foreign substances, has shown that monoterpenes can be potent inhibitors. For instance, an investigation into the effects of β-myrcene and other monoterpenoids on pentoxyresorufin-O-depenthylase (PROD), a marker for the CYP2B1 enzyme, revealed significant competitive inhibition. nih.gov This suggests that these compounds can directly compete with the enzyme's substrate for its active site. nih.gov The study determined the half-maximal inhibitory concentrations (IC₅₀) for several monoterpenes, highlighting the potent effect of their chemical structures on enzyme activity. nih.gov
Below is a table summarizing the inhibitory effects of various monoterpenoid compounds on PROD activity, illustrating the structure-dependent nature of this inhibition.
Table 1: In Vitro Inhibition of Pentoxyresorufin-O-depenthylase (PROD) by Monoterpenoid Compounds Data sourced from a study on liver microsomes from phenobarbital-treated rats. nih.gov
| Monoterpenoid Compound | IC₅₀ (µM) | Inhibition Mechanism |
|---|---|---|
| (-)-α-Pinene | 0.087 | Not specified |
| (+)-α-Pinene | 0.089 | Not specified |
| β-Myrcene | 0.14 | Competitive |
| d-Limonene | 0.19 | Not specified |
| α-Terpinene | 0.76 | Not specified |
| Citral (B94496) | 1.19 | Not specified |
| Citronellal | 1.56 | Not specified |
| (+/-) Camphor | 7.89 | Not specified |
Terpenoids are a significant class of natural antioxidants found in plants, contributing to food preservation by preventing lipid oxidation. nih.gov Their antioxidant effects are attributed to their ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. nih.govresearchgate.net The mechanisms can involve direct scavenging of radicals or strengthening the endogenous antioxidant systems. researchgate.netresearchgate.net
Studies on bioactive monoterpenes such as nerol (B1678202), an acyclic monoterpene alcohol structurally related to the subject compound, demonstrate these antioxidant capacities. The antioxidant mechanism of nerol is linked to the presence of allylic hydrogens, which can be abstracted to neutralize free radicals, forming a stable resonance structure. nih.gov The radical scavenging activity of monoterpenes can be quantified using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.gov Research has shown that monoterpenes exhibit concentration-dependent scavenging activity, though generally less potent than standards like Trolox. nih.gov
The table below presents findings on the antioxidant activity of selected natural monoterpenes.
Table 2: In Vitro Antioxidant Activity of Selected Monoterpenes Data from a study evaluating the cytotoxic and antioxidant properties of natural bioactive monoterpenes. nih.gov
| Compound | Assay | Key Finding |
|---|---|---|
| Nerol | ABTS Radical Scavenging | Showed the highest scavenging activity among the tested monoterpenes. nih.gov |
| Estragole | DPPH Radical Scavenging | Showed the highest scavenging activity among the tested monoterpenes. nih.gov |
| 3,7-Dimethyl-1-octanol | ABTS & DPPH Scavenging | Exhibited radical scavenging capacity in a concentration-dependent manner. nih.gov |
| All Tested Monoterpenes | Ferric Reducing Assay (FRAP) | Showed low reduction capacity of Fe³⁺ to Fe²⁺ compared to the standard, Trolox. nih.gov |
Antifungal Activity Spectrum and Potency against Plant Pathogens (e.g., Botrytis cinerea)
Botrytis cinerea, the causative agent of gray mold disease, is a significant plant pathogen responsible for major economic losses in agriculture, particularly in fresh fruit crops. nih.gov The increasing resistance of this fungus to conventional synthetic fungicides has driven research into alternative antifungal agents, with plant-derived compounds like terpenoids emerging as promising candidates. nih.govnih.gov Various monoterpenes and their derivatives have demonstrated significant in vitro activity against B. cinerea, inhibiting mycelial growth and conidial germination. scielo.brscielo.brresearchgate.net For instance, monoterpenes such as carvacrol, citral, citronellol, geraniol (B1671447), and thymol (B1683141) have been shown to completely inhibit the mycelial growth of B. cinerea at a concentration of 1,000 mg/L. scielo.brscielo.br
The antifungal efficacy of terpenoid compounds against B. cinerea is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the specific molecular features that enhance or diminish this activity. Research on various terpenoid derivatives has provided valuable insights into these relationships.
For diterpenoid derivatives of salvic acid, a shorter side-chain was found to be more effective in inhibiting the mycelial growth of B. cinerea. nih.gov In a study of eugenol (B1671780) derivatives, modifying the chemical structure by isomerizing a double bond or introducing a nitro group onto the aromatic ring led to increased antifungal activity. nih.gov Similarly, studies on other classes of antifungal compounds have shown that substitutions on an aromatic ring are critical; for example, the addition of chloro-substituents often enhances antifungal potency against B. cinerea. nih.gov These findings suggest that factors like hydrophobicity, steric properties, and electronic effects are all important determinants of fungicidal efficacy. nih.gov
Modifying the hydroxylation and unsaturation patterns of natural compounds is a key strategy in the development of more potent antifungal agents. By synthesizing and evaluating analogues with specific structural changes, researchers can probe the features essential for biological activity.
One study investigated the antifungal activity of a series of diterpenoids, including natural salvic acid and its acetylated analogue, against B. cinerea. nih.gov The results showed that acetylsalvic acid exerted its effect by damaging the cytoplasmic membrane, leading to the leakage of cellular components, a mechanism not observed with the parent salvic acid. nih.gov This highlights how a simple modification to a hydroxyl group can alter the mechanism of action. Another study on eugenol derivatives found that their antifungal activity was strongly related to their chemical structure, with IC₅₀ values for the most active compounds ranging from 31 to 95 ppm. nih.gov
The following table summarizes the antifungal activity of various terpenoid analogues against Botrytis cinerea, illustrating the impact of structural modifications.
Table 3: Antifungal Activity of Selected Terpenoid Analogues against Botrytis cinerea
| Compound Class | Compound/Analogue | Key Structural Feature | Activity Metric (vs. B. cinerea) | Reference |
|---|---|---|---|---|
| Monoterpene | Carvacrol | Phenolic monoterpenoid | IC₉₀ = 125 mg/L | scielo.brscielo.br |
| Monoterpene | Thymol | Phenolic monoterpenoid | IC₉₀ = 125 mg/L | scielo.brscielo.br |
| Monoterpene | Citral | Aldehyde monoterpenoid | IC₉₀ ≈ 250 mg/L | scielo.br |
| Diterpenoid | Salvic Acid | Labdane diterpenoid | Inhibited mycelial growth | nih.gov |
| Diterpenoid | Acetylsalvic Acid | Acetylated hydroxyl group | Inhibited mycelial growth; affected cytoplasmic membrane | nih.gov |
| Phenylpropanoid | Eugenol Derivatives | Isomerized double bond or nitro group | IC₅₀ = 31-95 ppm | nih.gov |
Investigation of Antiviral Potential (e.g., related to Anti-HIV activity of 3,7-Dimethyloct-1-ene-3,6,7-triol)
Certain monoterpenoid polyols have been identified as possessing antiviral properties. A notable example is 3,7-Dimethyloct-1-ene-3,6,7-triol , an analogue of the subject compound, which has been reported to exhibit anti-HIV activity. medchemexpress.com This compound has been isolated from the natural fruit of Cnidium monnieri. medchemexpress.com
While detailed mechanistic studies on this specific monoterpenoid are limited in the provided search results, research into other complex molecular structures incorporating features reminiscent of terpenoids provides a basis for their potential as antiviral agents. For instance, a study on novel isoxazole (B147169) analogues, which are heterocyclic compounds, demonstrated promising anti-HIV activity. nih.gov In that study, a series of 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues were synthesized and tested in vitro. nih.gov One compound in particular showed significant activity against the HIV-1(IIIB) strain with an IC₅₀ value of 9.05 µM. nih.gov This illustrates that complex molecules, even if not direct terpenoid analogues, can be designed to achieve potent antiviral effects, providing a rationale for further investigation into the antiviral potential of simpler, polyhydroxylated monoterpenes.
Computational Modeling and Molecular Docking to Predict Binding Modes and Affinities.
No information available.
Cellular and Subcellular Studies of Biological Responses
No information available.
Emerging Research Directions and Future Perspectives for S E 3,7 Dimethyloct 2 Ene 1,6,7 Triol
Development of Chemoenzymatic and Biocatalytic Approaches for Synthesis
The growing demand for the enantiomerically pure form of (S-(E))-3,7-dimethyloct-2-ene-1,6,7-triol has catalyzed the exploration of more sustainable and efficient synthetic pathways that move beyond conventional chemical methods. tandfonline.com At the forefront of this research are chemoenzymatic and biocatalytic strategies, which are prized for their high selectivity and requirement for milder reaction conditions. drugtargetreview.comnumberanalytics.com
Researchers are actively investigating the use of both isolated enzymes and whole-cell systems to perform crucial catalytic steps in the synthesis of this terpenoid. drugtargetreview.comcardiff.ac.uk A significant area of focus is the use of lipase-catalyzed reactions for the kinetic resolution of racemic mixtures, a critical process for isolating the desired (S)-enantiomer. The inherent stereoselectivity of these enzymes is instrumental in producing compounds with a high degree of enantiomeric purity.
In parallel, biocatalytic strategies are being developed to produce the precursor molecule, geraniol (B1671447), from renewable resources like glycerol, using genetically engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae. Following this, a series of enzymatic hydroxylation and epoxidation/hydrolysis steps can convert the biosynthesized geraniol into the target triol. This integrated methodology synergistically combines the benefits of microbial fermentation with the precision of enzymatic catalysis. numberanalytics.comcardiff.ac.uk
Table 1: Comparison of Synthetic Approaches for this compound
| Approach | Key Features | Advantages | Challenges |
| Traditional Chemical Synthesis | Utilizes multi-step reactions and often employs chiral catalysts. | These methods are well-established and can be scaled up for larger production. | They frequently necessitate harsh reaction conditions, can generate significant chemical waste, and may result in lower enantioselectivity. |
| Chemoenzymatic Synthesis | Involves a combination of chemical and enzyme-catalyzed steps. cardiff.ac.uk | Offers high stereoselectivity, operates under milder reaction conditions, and has a reduced environmental footprint. drugtargetreview.com | Challenges include enzyme stability and cost, as well as the need for meticulous optimization of reaction parameters. |
| Biocatalytic Synthesis | Employs whole-cell systems or isolated enzymes for key chemical transformations. numberanalytics.com | Characterized by high selectivity, sustainability, and the ability to utilize renewable starting materials. numberanalytics.com | Potential drawbacks include lower volumetric productivity, the possibility of substrate or product inhibiting the reaction, and the need for extensive process optimization. |
Interdisciplinary Studies on Ecological Roles and Chemical Ecology
A deep understanding of the ecological significance of this compound is a focal point of interdisciplinary research that merges chemistry, biology, and ecology. rsc.orgrsc.org This compound is recognized as a metabolite of the plant pathogen Botrytis cinerea, which is responsible for gray mold disease in a wide variety of plant species. nih.gov Its presence in the environment can modulate the complex interactions between the host plant, the pathogen, and other organisms within the ecosystem. rsc.org
Current investigations are centered on unraveling its function in plant defense signaling. pnas.org It is theorized that plants can detect this microbial volatile, which in turn activates their innate defense mechanisms. pnas.org Ongoing studies are aimed at identifying the specific plant receptors that bind to this compound and mapping the subsequent signaling cascades that lead to the production of defense-related molecules.
Furthermore, the impact of this compound on the behavior of insects is another vibrant area of research. numberanalytics.comacs.org Some scientific evidence suggests that it may function as a semiochemical, a chemical substance that carries a message, by either attracting or repelling certain insect species. numberanalytics.com This discovery could have profound implications for the development of novel and sustainable pest management strategies.
Advancements in High-Throughput Screening for Novel Biological Activities
To fully explore the therapeutic and biotechnological promise of this compound, scientists are utilizing high-throughput screening (HTS) assays. selleckchem.comrsc.org These highly automated platforms enable the rapid evaluation of the compound against a multitude of biological targets, including a wide range of enzymes, cellular receptors, and even whole cells. lifechemicals.comcaymanchem.com
HTS campaigns are being meticulously designed to investigate a broad spectrum of potential biological effects, such as antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netfrontiersin.orgnih.gov For instance, the compound is being systematically screened against extensive panels of pathogenic bacteria and fungi to identify new potential antimicrobial agents. frontiersin.org In the realm of cancer research, its capacity to inhibit the proliferation of various cancer cell lines or to induce programmed cell death (apoptosis) is under intense scrutiny. researchgate.netnih.gov
The vast datasets generated from these HTS initiatives will be instrumental in pinpointing novel bioactivities and in prioritizing the most promising compounds for further preclinical and clinical development. rsc.org The integration of HTS with other cutting-edge technologies, such as high-content imaging and multi-parametric analysis, is expected to provide even deeper insights into the compound's mechanisms of action.
Systems Biology Approaches to Understand Biological Pathways Modulated by the Compound
Systems biology provides a powerful, holistic framework for deciphering the intricate biological effects of this compound. bioengineer.org By integrating large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct detailed models of the cellular pathways that are influenced by this compound. bioengineer.org
For example, transcriptomic analyses, using techniques like microarrays or RNA-sequencing, can reveal comprehensive changes in gene expression patterns in cells or organisms upon exposure to the compound. frontiersin.orgnih.govnih.gov This information helps to identify the key signaling pathways and cellular processes that are affected. mdpi.com Subsequently, proteomic studies can be employed to validate these findings at the protein level and to identify the direct protein targets with which the compound interacts.
Metabolomic profiling offers a snapshot of the metabolic alterations induced by the compound, providing valuable insights into its effects on cellular metabolism. By synergistically combining these "omics" datasets, researchers can assemble a more complete and nuanced understanding of the compound's biological activity and potentially identify reliable biomarkers for its effects. mdpi.com
Computational Drug Discovery and Rational Design of Improved Analogues
Computational methodologies are assuming an increasingly pivotal role in the discovery and development of novel therapeutic agents. nih.gov In the context of this compound, computational approaches are being harnessed to predict its biological activities and to guide the rational design of new, improved analogues. mdpi.comresearchgate.net
Molecular docking simulations, for instance, can predict the binding orientation of the compound to specific protein targets, thereby offering insights into its mechanism of action at a molecular level. mdpi.compreprints.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to establish a mathematical correlation between the chemical structure of the compound and its analogues and their observed biological activity. nih.gov These predictive models can then be used to screen virtual libraries of new, untested analogues to identify the most promising candidates. nih.gov
This in silico strategy facilitates the rational design of novel compounds with potentially enhanced potency, selectivity, and improved pharmacokinetic profiles. mdpi.com By enabling researchers to focus their synthetic and testing efforts on the most promising candidates, computational drug discovery has the potential to significantly accelerate the drug development pipeline while simultaneously reducing associated costs.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of (S-(E))-3,7-Dimethyloct-2-ene-1,6,7-triol be confirmed experimentally?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to analyze coupling constants and NOESY/ROESY correlations for spatial proximity of substituents. X-ray crystallography is definitive for absolute stereochemistry determination. Compare experimental optical rotation values with literature data for consistency .
Q. What are the optimal methods for isolating this compound from natural sources like Cnidium monnieri?
- Methodological Answer : Employ sequential extraction using polar solvents (e.g., methanol/water), followed by chromatographic techniques such as silica gel column chromatography and preparative HPLC. Monitor purity via TLC and confirm identity using high-resolution mass spectrometry (HRMS) and spectroscopic data .
Q. How can researchers differentiate between structural isomers of this compound during synthesis?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for volatile derivatives or LC-MS for non-volatile forms. Compare retention times and fragmentation patterns with synthetic standards. Infrared (IR) spectroscopy can also distinguish functional group arrangements (e.g., hydroxyl vs. carbonyl stretches) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in anti-HIV activity data reported for this compound across studies?
- Methodological Answer :
- Step 1 : Validate compound purity (>95% by HPLC) and stereochemical integrity.
- Step 2 : Standardize bioassays (e.g., HIV-1 reverse transcriptase inhibition assays) using established cell lines (e.g., MT-4 cells) and controls.
- Step 3 : Perform dose-response curves and statistical analysis (e.g., IC calculations) to account for variability in experimental conditions .
Q. How can synthetic routes for this compound be optimized to improve yield while maintaining stereoselectivity?
- Methodological Answer :
- Route 1 : Use Sharpless asymmetric dihydroxylation to control stereochemistry at C6 and C6.
- Route 2 : Employ organocatalytic methods (e.g., proline derivatives) for enantioselective aldol reactions.
- Optimization : Design a fractional factorial experiment to test variables (temperature, catalyst loading, solvent polarity) and apply response surface methodology (RSM) for yield maximization .
Q. What advanced spectral techniques address ambiguities in assigning hydroxyl group positions in crowded regions of the NMR spectrum?
- Methodological Answer :
- 2D NMR : Use HSQC to correlate - signals and HMBC to identify long-range couplings between hydroxyl protons and adjacent carbons.
- Deuterium Exchange : Treat the compound with DO to confirm exchangeable protons (hydroxyl groups) and simplify spectra.
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
